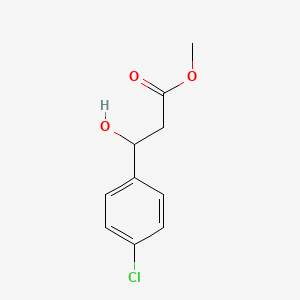
3-(Trifluoromethyl)pyridine-4-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Trifluoromethyl)pyridine-4-sulfonyl chloride is an organosulfur compound with the molecular formula
C6H3ClF3NO2S
. This compound is characterized by the presence of a trifluoromethyl group attached to the pyridine ring, along with a sulfonyl chloride functional group. It is widely used in organic synthesis, particularly in the pharmaceutical and agrochemical industries, due to its reactivity and ability to introduce the trifluoromethyl group into various molecules.Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Trifluoromethyl)pyridine-4-sulfonyl chloride typically involves the chlorosulfonation of 3-(Trifluoromethyl)pyridine. The reaction is carried out using chlorosulfonic acid or sulfuryl chloride as the sulfonating agents. The general reaction conditions include:
Reagents: Chlorosulfonic acid or sulfuryl chloride
Solvent: Anhydrous conditions, often using dichloromethane or chloroform
Temperature: Typically maintained at low temperatures (0-5°C) to control the exothermic nature of the reaction
Reaction Time: Several hours, depending on the scale and specific conditions
Industrial Production Methods: On an industrial scale, the production of this compound follows similar principles but is optimized for higher yields and purity. Continuous flow reactors and advanced purification techniques such as distillation and crystallization are employed to ensure the quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 3-(Trifluoromethyl)pyridine-4-sulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamides, sulfonates, and other derivatives.
Oxidation and Reduction: While less common, the compound can participate in oxidation and reduction reactions under specific conditions.
Coupling Reactions: It can be used in coupling reactions to form complex organic molecules, particularly in the synthesis of pharmaceuticals.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, thiols
Solvents: Polar aprotic solvents like dimethylformamide (DMF), dichloromethane (DCM)
Catalysts: Base catalysts such as triethylamine or pyridine
Major Products: The major products formed from these reactions include sulfonamides, sulfonates, and other functionalized pyridine derivatives, which are valuable intermediates in drug synthesis and other applications.
Aplicaciones Científicas De Investigación
3-(Trifluoromethyl)pyridine-4-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly those containing the trifluoromethyl group, which imparts unique chemical properties.
Biology: Employed in the development of bioactive compounds, including enzyme inhibitors and receptor modulators.
Medicine: Utilized in the synthesis of pharmaceuticals, especially those targeting cancer, inflammation, and infectious diseases.
Industry: Applied in the production of agrochemicals, dyes, and materials science for the development of new polymers and coatings.
Mecanismo De Acción
The mechanism by which 3-(Trifluoromethyl)pyridine-4-sulfonyl chloride exerts its effects is primarily through its reactivity as a sulfonylating agent. The sulfonyl chloride group reacts with nucleophiles to form sulfonamide bonds, which are crucial in the structure-activity relationship of many bioactive molecules. The trifluoromethyl group enhances the lipophilicity and metabolic stability of these compounds, making them more effective in biological systems.
Comparación Con Compuestos Similares
4-(Trifluoromethyl)benzenesulfonyl chloride: Similar in structure but with a benzene ring instead of a pyridine ring.
2-Methoxy-4-(trifluoromethyl)pyridine-3-sulfonyl chloride: Contains an additional methoxy group, altering its reactivity and applications.
Uniqueness: 3-(Trifluoromethyl)pyridine-4-sulfonyl chloride is unique due to the combination of the trifluoromethyl group and the sulfonyl chloride group on a pyridine ring. This combination provides a distinct set of chemical properties, including high reactivity and the ability to introduce the trifluoromethyl group into various molecules, which is highly valued in pharmaceutical and agrochemical synthesis.
Propiedades
IUPAC Name |
3-(trifluoromethyl)pyridine-4-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClF3NO2S/c7-14(12,13)5-1-2-11-3-4(5)6(8,9)10/h1-3H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWNGKTRMIDHEOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1S(=O)(=O)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClF3NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-(2-Bromo-1,1-dimethyl-ethyl)-2,2-dimethyl-[1,3]dioxolane](/img/structure/B8067648.png)




![2-(2,2-Dimethyl-[1,3]dioxolan-4-yl)-2-methyl-propionaldehyde](/img/structure/B8067691.png)





